

Spectroscopic Fingerprinting of Tanacin: A Technical Guide for Identification

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Compound of Interest

Compound Name: *Tanacin*

Cat. No.: *B1234691*

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This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies required for the identification and characterization of **Tanacin**, a sesquiterpene lactone of interest to researchers in natural product chemistry and drug development. This document is intended for an audience of researchers, scientists, and professionals in the field.

Spectroscopic Data for Tanacin Identification

The unique structural features of **Tanacin** can be elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Below are the key spectroscopic data points for its identification.

Nuclear Magnetic Resonance (NMR) Data

The ^1H and ^{13}C NMR data are crucial for determining the carbon-hydrogen framework of **Tanacin**. The following tables summarize the chemical shifts (δ) in parts per million (ppm). The data is referenced from studies on "Tanachin," which is understood to be the correct nomenclature for **Tanacin**.

Table 1: ^1H NMR Spectroscopic Data for **Tanacin**

Position	Chemical Shift (δ ppm)	Multiplicity	Coupling Constant (J Hz)
1	3.86	dd	9.60, 5.66
2a,b	2.08	m	
3a	2.28	m	
3b	2.06	m	
5	5.05	d	10.16
6	4.25	m	
7	2.83	m	
8	4.08	m	
9a	2.85	m	
9b	2.44	m	
13a	6.26	dd	
13b	6.21	dd	
14a	5.18	m	3.14, 1.37
14b	5.14	m	
15	1.73	s	2.79, 1.37

Solvent: MeOD, Frequency: 400 MHz

Table 2: ^{13}C NMR Spectroscopic Data for **Tanacin**

Position	Chemical Shift (δ ppm)
1	85.1
2	26.5
3	37.1
4	148.9
5	78.9
6	81.2
7	53.8
8	71.9
9	40.2
10	142.3
11	138.5
12	171.1
13	125.1
14	114.9
15	17.5

Solvent: MeOD, Frequency: 100 MHz

Mass Spectrometry (MS) Data

As of the latest literature review, detailed high-resolution mass spectrometry data, including the exact mass and specific fragmentation patterns for **Tanacin**, has not been extensively published. However, for sesquiterpene lactones, Electrospray Ionization (ESI) is a common technique. General fragmentation patterns for this class of compounds often involve the loss of water (H₂O), carbon dioxide (CO₂), and acyloxy groups as carboxylic acids.^[1]

Experimental Protocols

The following protocols provide a general framework for the isolation and spectroscopic analysis of **Tanacin**. These should be optimized based on the specific laboratory equipment and sample matrix.

Sample Preparation and Extraction

A general procedure for the extraction of sesquiterpene lactones from plant material is as follows:

- **Grinding:** The dried plant material is ground into a fine powder to maximize the surface area for extraction.
- **Solvent Extraction:** An appropriate amount of the powdered material (e.g., 10 g) is subjected to solvent extraction. Methanol is a commonly used solvent for this purpose.[\[2\]](#)
- **Filtration and Concentration:** The resulting extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure, typically using a rotary evaporator, to yield a concentrated extract.[\[2\]](#)
- **Sample Solution Preparation:** The dried extract is redissolved in a known volume of a suitable solvent, such as a methanol/water mixture, to prepare it for chromatographic analysis.

NMR Spectroscopy Protocol

For the structural elucidation of sesquiterpene lactones like **Tanacin**, a combination of 1D and 2D NMR experiments is essential.

- **Sample Preparation:** Dissolve 1-5 mg of purified **Tanacin** in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) and transfer to an NMR tube.[\[2\]](#)
- **1D NMR Analysis:**
 - ¹H NMR: Acquire a proton NMR spectrum to obtain information about the number, type, and connectivity of protons.
 - ¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number and types of carbon atoms in the molecule.[\[2\]](#)

- 2D NMR Analysis:
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings.[\[2\]](#)
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.[\[2\]](#)
 - HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically 2-3 bonds), which is critical for assembling the complete carbon skeleton.[\[2\]](#)
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is key for elucidating the stereochemistry of the molecule.[\[2\]](#)

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

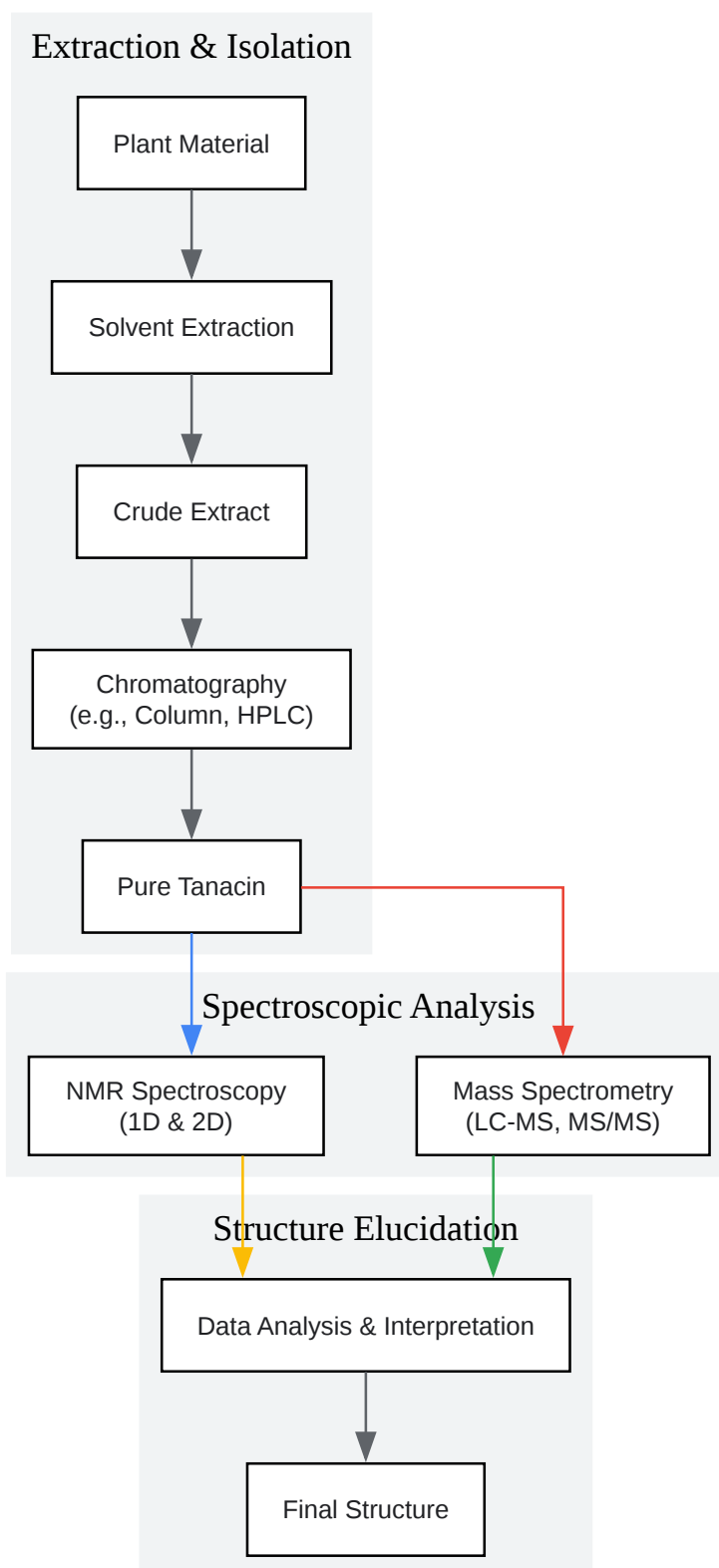
LC-MS is a powerful technique for the separation and identification of compounds in complex mixtures.

- Chromatographic Separation:
 - System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
 - Column: A C18 reversed-phase column is commonly used for the separation of sesquiterpene lactones.[\[2\]](#)
 - Mobile Phase: A gradient elution with acetonitrile and water, both typically containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.[\[3\]](#)
 - Detection: A UV detector can be used for initial detection, often at a wavelength of around 210 nm.[\[2\]](#)
- Mass Spectrometry Analysis:

- Ionization: Electrospray Ionization (ESI) is a suitable method for sesquiterpene lactones, often operated in positive ion mode.^[2]
- Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements.
- Tandem MS (MS/MS): To aid in structural elucidation, fragmentation of the parent ion can be induced to observe characteristic daughter ions.

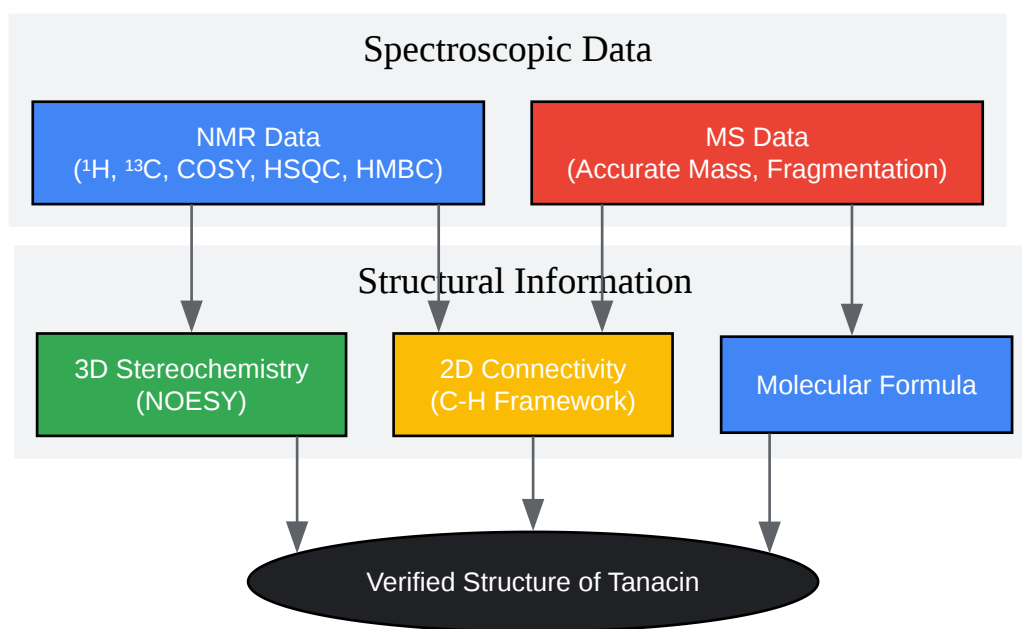
Visualized Workflows

The following diagrams illustrate the general workflows for the identification of natural products and a conceptual representation of a signaling pathway that could be investigated for compounds like **Tanacin**.



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Caption: Experimental workflow for the isolation and identification of **Tanacin**.



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Caption: Logical relationship of spectroscopic data to structure elucidation.

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